5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707359
InChI: InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-7-11-8-5-3-1-2-4-6-12(8)9/h7H,1-6H2
SMILES:
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17707359

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride -

Specification

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
IUPAC Name 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine-3-sulfonyl chloride
Standard InChI InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-7-11-8-5-3-1-2-4-6-12(8)9/h7H,1-6H2
Standard InChI Key QNVLESGPGHRTDX-UHFFFAOYSA-N
Canonical SMILES C1CCCN2C(=NC=C2S(=O)(=O)Cl)CC1

Introduction

Structural Characterization and Nomenclature

Core Framework and Functional Groups

The compound’s IUPAC name delineates a bicyclic system comprising:

  • An imidazo[1,2-a]azocine core, where the imidazole ring (five-membered, two nitrogen atoms) is fused to an azocine ring (eight-membered, one nitrogen atom).

  • A sulfonyl chloride (-SO₂Cl) group at position 3 of the imidazole ring, a highly reactive electrophilic moiety commonly employed in sulfonamide synthesis .

The hydrogen count (5H–10H) indicates partial saturation across the azocine ring, suggesting a chair-like or boat-like conformation to minimize steric strain. Comparative analysis with 2-methylimidazo[1,2-a]azepine-3-sulfonyl chloride (a seven-membered analog) reveals that expanding the ring to eight members introduces conformational flexibility but may reduce thermodynamic stability due to increased ring strain.

Table 1: Key Structural Parameters of Related Imidazo-Fused Sulfonyl Chlorides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Imidazo[1,2-a]pyridine-3-sulfonyl chlorideC₇H₅ClN₂O₂S216.65Pyridine fusion, -SO₂Cl
2-Methylimidazo[1,2-a]azepine-3-sulfonyl chlorideC₉H₁₃ClN₂O₂S248.73Azepine fusion, -CH₃, -SO₂Cl
Target compoundC₁₀H₁₅ClN₂O₂S262.76* (estimated)Azocine fusion, -SO₂Cl

*Estimated via homologous series comparison .

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of imidazoazocine sulfonyl chlorides likely proceeds through:

  • Ring-forming cyclization: Condensation of a diamine or aminothiol with a carbonyl-containing precursor to construct the azocine ring. For example, thiourea and ethyl bromopyruvate form thiazole intermediates, which undergo cyclization with phenacyl bromides .

  • Sulfonation: Chlorosulfonation of the imidazoazocine core using chlorosulfonic acid (ClSO₃H) or SO₂Cl₂ under controlled conditions .

A critical challenge lies in stabilizing the eight-membered azocine ring during synthesis. Smaller rings (e.g., azepine) benefit from faster cyclization kinetics, whereas azocines may require high-dilution conditions to suppress oligomerization.

Case Study: Imidazo[1,2-a]pyridine-3-sulfonyl Chloride Synthesis

The synthesis of imidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 499770-78-4) involves:

  • Cyclocondensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core.

  • Sulfonation at position 3 using ClSO₃H in dichloroethane at 0–5°C .
    Adapting this protocol to the azocine system would require substituting 2-aminoazocine precursors, which are synthetically demanding due to the ring’s size and reduced commercial availability.

Physicochemical Properties and Reactivity

Table 2: Comparative Stability of Sulfonyl Chlorides

CompoundDecomposition ProductsStorage Recommendations
Imidazo[1,2-a]pyridine-3-sulfonyl chlorideSO₂, HCl, CO-20°C, desiccated, under N₂
2-Methylimidazo[1,2-a]azepine-3-sulfonyl chlorideSO₂, HCl, imidazole derivatives2–8°C, argon atmosphere
Target compound(Predicted) SO₂, HCl, azocine fragments-80°C, sealed ampules, desiccant

Industrial and Research Applications

Intermediate in Medicinal Chemistry

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, sulfonate esters, and sulfonyl ureas. The target compound’s strained ring system could yield derivatives with unique pharmacokinetic profiles, such as improved blood-brain barrier penetration compared to smaller rings .

Material Science Applications

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